1,2-Diiodo-4,5-dimethylbenzene
Overview
Description
1,2-Diiodo-4,5-dimethylbenzene is an organic compound with the molecular formula C8H8I2. It is a derivative of benzene, where two iodine atoms are substituted at the 1 and 2 positions, and two methyl groups are substituted at the 4 and 5 positions.
Preparation Methods
1,2-Diiodo-4,5-dimethylbenzene can be synthesized through several methods. One common synthetic route involves the iodination of 4,5-dimethylbenzene (p-xylene) using iodine and an oxidizing agent such as nitric acid or acetic acid. The reaction typically occurs under reflux conditions to ensure complete iodination . Industrial production methods may involve similar iodination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1,2-Diiodo-4,5-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form biaryl compounds.
Major products formed from these reactions include substituted benzenes, carboxylic acids, and biaryl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2-Diiodo-4,5-dimethylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1,2-diiodo-4,5-dimethylbenzene exerts its effects is primarily through its ability to form halogen bonds. These non-covalent interactions involve the iodine atoms interacting with electron-rich sites on other molecules, leading to the formation of stable complexes. This property is exploited in various applications, including the design of supramolecular structures and the stabilization of reactive intermediates in chemical reactions .
Comparison with Similar Compounds
1,2-Diiodo-4,5-dimethylbenzene can be compared with other similar compounds, such as:
1,4-Diiodo-2,5-dimethylbenzene: This compound has iodine atoms at the 1 and 4 positions and methyl groups at the 2 and 5 positions.
1,3,4,6-Tetraiodo-2,5-dimethylbenzene: With four iodine atoms and two methyl groups, this compound has a higher degree of halogenation, leading to stronger halogen bonds and different reactivity profiles.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical properties and applications.
Properties
IUPAC Name |
1,2-diiodo-4,5-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8I2/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOHTTLTWLSPNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348200 | |
Record name | 1,2-Diiodo-4,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5182-67-2 | |
Record name | 1,2-Diiodo-4,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Diiodo-4,5-dimethyl-benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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